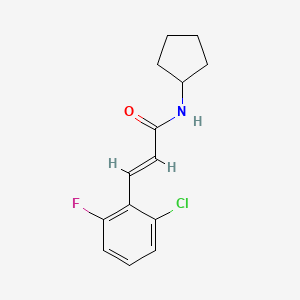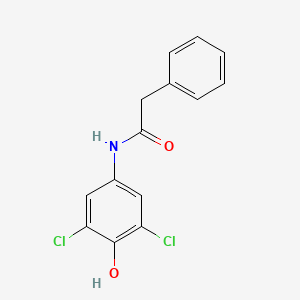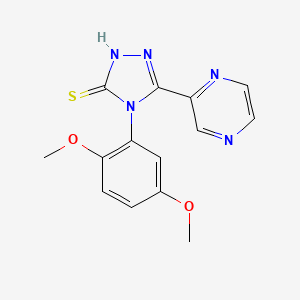
5-bromo-2-(5-chloro-2-pyridinyl)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-(5-chloro-2-pyridinyl)-1H-isoindole-1,3(2H)-dione, also known as BRD-7552, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 5-bromo-2-(5-chloro-2-pyridinyl)-1H-isoindole-1,3(2H)-dione is not fully understood. However, studies have shown that it can modulate the activity of ion channels, which are proteins that allow ions to pass through cell membranes. This modulation can lead to changes in cell signaling pathways, which can ultimately result in apoptosis or other physiological effects.
Biochemical and Physiological Effects:
5-bromo-2-(5-chloro-2-pyridinyl)-1H-isoindole-1,3(2H)-dione has been shown to have a variety of biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation. In the brain, it has been shown to modulate ion channel activity and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-bromo-2-(5-chloro-2-pyridinyl)-1H-isoindole-1,3(2H)-dione for lab experiments is its potential as a cancer therapy. Its ability to induce apoptosis in cancer cells makes it a promising candidate for further research. However, one of the limitations of 5-bromo-2-(5-chloro-2-pyridinyl)-1H-isoindole-1,3(2H)-dione is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on 5-bromo-2-(5-chloro-2-pyridinyl)-1H-isoindole-1,3(2H)-dione. One area of interest is its potential as a cancer therapy. Further research is needed to determine its efficacy and safety in vivo. Another area of interest is its potential use in the treatment of neurological disorders. Studies have shown promising results in animal models, but further research is needed to determine its potential in humans. Additionally, further research is needed to fully understand the mechanism of action of 5-bromo-2-(5-chloro-2-pyridinyl)-1H-isoindole-1,3(2H)-dione and its potential applications in other fields.
Méthodes De Synthèse
The synthesis of 5-bromo-2-(5-chloro-2-pyridinyl)-1H-isoindole-1,3(2H)-dione involves a series of chemical reactions that require specialized equipment and expertise. The most common method for synthesizing 5-bromo-2-(5-chloro-2-pyridinyl)-1H-isoindole-1,3(2H)-dione is through the reaction of 5-chloro-2-pyridinylamine with 5-bromo-1,3-isobenzofurandione. This reaction produces a mixture of isomers, which can be separated and purified using chromatography techniques.
Applications De Recherche Scientifique
5-bromo-2-(5-chloro-2-pyridinyl)-1H-isoindole-1,3(2H)-dione has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications of 5-bromo-2-(5-chloro-2-pyridinyl)-1H-isoindole-1,3(2H)-dione is in the field of cancer research. Studies have shown that 5-bromo-2-(5-chloro-2-pyridinyl)-1H-isoindole-1,3(2H)-dione can induce apoptosis, or programmed cell death, in cancer cells. This makes it a potential candidate for cancer therapy.
5-bromo-2-(5-chloro-2-pyridinyl)-1H-isoindole-1,3(2H)-dione has also been studied for its potential use in the treatment of neurological disorders. Studies have shown that 5-bromo-2-(5-chloro-2-pyridinyl)-1H-isoindole-1,3(2H)-dione can modulate the activity of ion channels in the brain, which could potentially be used to treat disorders such as epilepsy and Alzheimer's disease.
Propriétés
IUPAC Name |
5-bromo-2-(5-chloropyridin-2-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6BrClN2O2/c14-7-1-3-9-10(5-7)13(19)17(12(9)18)11-4-2-8(15)6-16-11/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWMLQJJNWOBGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)N(C2=O)C3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(5-chloro-pyridin-2-yl)-isoindole-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1-hydroxycyclohexyl)ethynyl]-N-(2-phenylethyl)benzamide](/img/structure/B5726636.png)
![N-[3-(aminocarbonyl)-4-(4-fluorophenyl)-5-methyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5726638.png)

![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)butanamide](/img/structure/B5726656.png)
![4-chloro-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5726664.png)
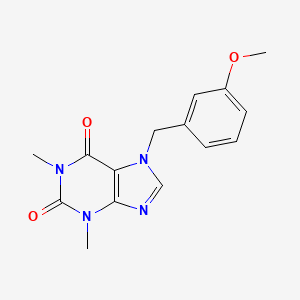
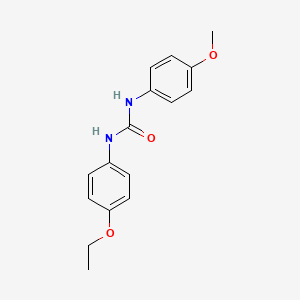
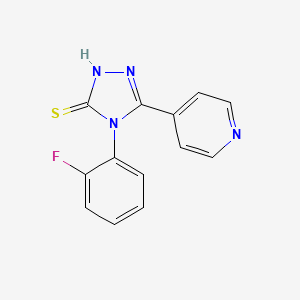
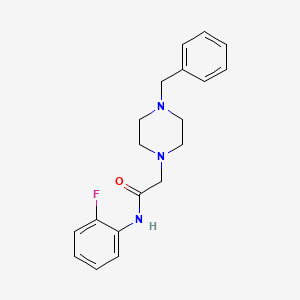
![N-[3-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B5726703.png)
